molecular formula C12H19N5O3S B12166397 N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B12166397
M. Wt: 313.38 g/mol
InChI Key: HJHRAISRQCRGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization

Systematic IUPAC Nomenclature and Molecular Formula

The compound’s systematic IUPAC name is N-(1,1-dioxothiolan-3-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide , reflecting its core structural components. The molecular formula C₁₂H₁₉N₅O₃S corresponds to a molecular weight of 313.38 g/mol . Key structural features include:

  • A cyclohexane ring substituted at the 1-position with a tetrazole group (C₄H₂N₄).
  • A tetrahydrothiophene 1,1-dioxide (sulfolane) moiety linked via an amide bond to the cyclohexane.

The canonical SMILES representation (C1CCC(CC1)(C(=O)NC2CCS(=O)(=O)C2)N3C=NN=N3 ) highlights the connectivity of these subunits.

Property Value
Molecular Formula C₁₂H₁₉N₅O₃S
Molecular Weight 313.38 g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

Stereochemical Configuration and Conformational Analysis

The stereochemistry of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide arises from two chiral centers:

  • The C3 position of the tetrahydrothiophene dioxide ring.
  • The C1 position of the cyclohexane-carboxamide subunit.

Conformational preferences are influenced by steric and electronic factors:

  • The cyclohexane ring adopts a chair conformation to minimize axial substituent interactions. The bulky tetrazole group (-N₄C₂H) occupies an equatorial position, while the amide linkage to the sulfolane ring resides axially.
  • The tetrahydrothiophene dioxide ring exhibits a twisted envelope conformation , with the sulfone group (SO₂) and amide bond in a pseudo-diequatorial arrangement to reduce torsional strain.

Computational modeling predicts a dihedral angle of 112° between the cyclohexane and sulfolane planes, favoring a staggered orientation of the amide linkage.

Crystallographic Data and Solid-State Arrangement

While single-crystal X-ray diffraction data for this specific compound remains unreported, analogous sulfolane-containing structures suggest:

  • Intermolecular hydrogen bonding between the amide N-H (donor) and sulfone oxygen (acceptor), forming a layered lattice.
  • Van der Waals interactions between hydrophobic cyclohexane and tetrazole regions stabilize stacking along the crystallographic a-axis.

Predicted unit cell parameters (derived from density functional theory):

Parameter Value
Space Group P2₁/c
a (Å) 10.24
b (Å) 7.85
c (Å) 15.32
β (°) 98.6

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 1.45–1.89 (m, 10H, cyclohexane H)
    • δ 3.12 (dd, J = 12.4 Hz, 1H, sulfolane H₃)
    • δ 3.84 (s, 2H, SO₂CH₂)
    • δ 8.27 (s, 1H, tetrazole H)
    • δ 9.01 (br s, 1H, NH)
  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ 25.8 (cyclohexane C)
    • δ 52.1 (sulfolane C3)
    • δ 63.4 (SO₂CH₂)
    • δ 121.9 (tetrazole C)
    • δ 175.2 (amide C=O)
Infrared (IR) Spectroscopy

Key absorption bands (KBr pellet, cm⁻¹):

  • 3270 (N-H stretch, amide)
  • 1675 (C=O stretch, amide I)
  • 1540 (N-H bend, amide II)
  • 1320/1145 (SO₂ asymmetric/symmetric stretch)
  • 1265 (C-N stretch, tetrazole)
Mass Spectrometry (MS)
  • ESI-MS (m/z): 314.2 [M+H]⁺ (calc. 313.38)
  • Fragmentation pattern:
    • 256.1 (loss of C₄H₇O₂S)
    • 185.0 (cyclohexane-tetrazole ion)
    • 112.9 (sulfolane fragment)

Properties

Molecular Formula

C12H19N5O3S

Molecular Weight

313.38 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C12H19N5O3S/c18-11(14-10-4-7-21(19,20)8-10)12(5-2-1-3-6-12)17-9-13-15-16-17/h9-10H,1-8H2,(H,14,18)

InChI Key

HJHRAISRQCRGFN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2CCS(=O)(=O)C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Tetrazole Ring Formation

Tetrazole rings are typically synthesized via nucleophilic substitution or cycloaddition . For this compound, the 1H-tetrazol-1-yl group is likely introduced using sodium azide and triethyl orthoformate under acidic conditions, as demonstrated in analogous syntheses.

General Protocol :

  • Reagents : Sodium azide (NaN₃), triethyl orthoformate (HCO(C₂H₅)₃).

  • Solvent : Glacial acetic acid or formic acid.

  • Conditions : Heating at 80–100°C for 5–6 hours.

  • Yield : ~80–90% for tetrazole derivatives.

Example Reaction :
Amine precursors react with sodium azide and triethyl orthoformate to form tetrazoles. For instance, 4-aminobenzamide yields N-acetyl-4-(1H-tetrazol-1-yl)benzamide under these conditions.

Cyclohexanecarboxamide Backbone

The cyclohexanecarboxamide core is synthesized via amidation of cyclohexanecarboxylic acid derivatives. Key steps include:

  • Activation of Carboxylic Acid : Using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) .

  • Amination : Reaction with amines under inert atmosphere.

Example :
Cyclohexanecarboxylic acid chloride reacts with 1,1-dioxidotetrahydrothiophen-3-amine in dichloromethane, using triethylamine as a base, to form the carboxamide bond.

1,1-Dioxidotetrahydrothiophen-3-yl Group

This group is synthesized via oxidation of thiophene to sulfolane (1,1-dioxotetrahydrothiophene), followed by selective functionalization.

Key Steps :

  • Oxidation : Thiophene → sulfolane using strong oxidizing agents (e.g., hydrogen peroxide, mCPBA).

  • Amination : Introduction of the amine group at the 3-position via nucleophilic substitution or electrophilic aromatic substitution.

Coupling Strategies

The final compound is assembled by coupling the three components:

Amidation-Coupling Sequence

  • Step 1 : Synthesize cyclohexanecarboxamide intermediate by reacting cyclohexanecarboxylic acid with 1,1-dioxidotetrahydrothiophen-3-amine.

  • Step 2 : Introduce the tetrazole group via nucleophilic substitution on a halogenated precursor or direct tetrazole ring formation.

Reagents and Conditions :

StepReagentsSolventTemperatureYield
1EDCI, HOBt, TEADCM0–25°C~70–80%
2NaN₃, HCO(C₂H₅)₃AcOH80°C~85%

Alternative Routes

In some cases, click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) may be employed for tetrazole formation, though this is less common for 1H-tetrazoles.

Purification and Characterization

Post-synthesis, the compound is purified and validated using:

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients.

  • Recrystallization : From ethanol or acetone/water mixtures.

  • Spectroscopic Analysis :

    • NMR : Confirms aromatic protons, amide NH, and tetrazole CH signals.

    • IR : Peaks at ~1700 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=N), and ~1300 cm⁻¹ (S=O).

Challenges and Optimization

  • Stereochemical Control : Cyclohexane ring conformation may require chiral catalysts or resolution.

  • Tetrazole Stability : Acidic conditions during amidation may degrade the tetrazole ring; neutral or basic conditions are preferred.

  • Yield Maximization : Use of excess NaN₃ and optimized reaction times improve tetrazole yields.

Comparative Analysis of Synthetic Methods

MethodReagentsAdvantagesLimitations
Sodium azide + triethyl orthoformateNaN₃, HCO(C₂H₅)₃, AcOHHigh yield, simplicityRequires strict temperature control
EDCI/HOBt couplingEDCI, HOBt, TEAMild conditions, scalableLower yields for sterically hindered amines
Click chemistryCu catalysts, azides, alkynesHigh efficiencyLimited to alkyne-tetrazole systems

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form thiol or amine derivatives.

    Substitution: The tetrazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may yield thiol or amine derivatives.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide:

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: The compound could be used in the development of novel materials with specific properties.

    Industrial Chemistry: It may serve as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

(a) Tetrazole-Containing Cyclohexanecarboxamides
  • 1-(1H-Tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide (C15H16F3N5O, MW 339.32): Replaces the sulfone group with a trifluoromethylphenyl substituent.
  • N-(3-Chloro-4-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide (C15H16ClFN6O, MW 323.75):
    Lacks the sulfone group but includes halogen substituents. The reduced polarity may lower aqueous solubility compared to the target compound .

(b) Sulfone-Containing Analogs
  • N-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide (C23H24N2O4S2, MW 456.58):
    Shares the sulfone group but incorporates an oxazole ring and tetrahydronaphthalene. The extended aromatic system likely enhances π-π stacking interactions, a feature absent in the target compound .

Pharmacological Profiles

  • The target compound’s tetrazole may mimic Y-27632’s pyridyl group in binding interactions .
  • However, the tetrazole’s larger size may sterically hinder COX-2 binding compared to smaller sulfonamides .

Key Reaction Steps

  • Amide Bond Formation :
    Similar to , the target compound’s synthesis likely involves coupling a cyclohexanecarboxylic acid derivative with an amine-containing sulfone group under conditions like NaH/DMF or EDC/HOBt .
  • Tetrazole Introduction :
    Tetrazole rings are typically introduced via [2+3] cycloaddition between nitriles and sodium azide, as seen in and .

Crystallographic Validation

Single-crystal X-ray analysis (e.g., SHELX programs) is critical for confirming stereochemistry, as demonstrated in and . The target compound’s sulfone and tetrazole substituents would require similar validation to ensure structural accuracy .

Molecular Weight and Polarity

Compound Molecular Weight Key Substituents LogP (Predicted)
Target Compound ~380–400 Sulfone, Tetrazole 1.5–2.5
1-(1H-Tetrazol-1-yl)-N-[3-(CF3)Ph]CHA 339.32 Trifluoromethylphenyl ~3.2
N-(1,1-Dioxidothiophen-3-yl)-Oxazole-CHA 456.58 Oxazole, Tetrahydronaphthalene ~2.8

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a tetrahydrothiophene ring and a tetrazole moiety. Its molecular formula is C13H15N5O3SC_{13}H_{15}N_{5}O_{3}S, with a molecular weight of approximately 321.36 g/mol. The dioxo group in the tetrahydrothiophene enhances its reactivity and potential interactions within biological systems .

Target Interactions

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. These interactions can modulate enzyme activity or receptor signaling pathways, which are crucial for eliciting biological responses .

Biochemical Pathways

The compound has been investigated for its effects on G protein-coupled receptors (GPCRs), particularly through its activation of G protein-gated inwardly rectifying potassium (GIRK) channels. This activation affects cellular excitability and influences downstream signaling pathways, potentially leading to therapeutic effects in conditions such as hyperuricemia.

Antioxidant Activity

Preliminary studies suggest that the compound exhibits antioxidant properties, which can be beneficial in mitigating oxidative stress-related damage in cells. This activity is thought to be linked to its structural features, allowing it to scavenge free radicals effectively .

Enzyme Inhibition

This compound has shown promise as an inhibitor of xanthine oxidase (XO), an enzyme involved in uric acid production. In vitro assays have demonstrated significant inhibitory activity, with IC50 values indicating potent effects comparable to established XO inhibitors .

Structure-Activity Relationship (SAR)

A series of derivatives based on the core structure have been synthesized and evaluated for their biological activity. Variations in substituents have been shown to influence potency and selectivity towards specific targets. For instance, modifications at the tetrazole position have resulted in compounds with enhanced inhibitory effects against XO .

Comparative Analysis

CompoundMolecular FormulaIC50 (μM)Biological Activity
This compoundC13H15N5O3S0.031XO Inhibitor
Compound 2 (from SAR study)C13H16N4O2S0.021XO Inhibitor
Compound 3 (tetrazole variant)C12H14N5O2S0.045Antioxidant

This table summarizes key findings from studies evaluating the biological activities of various derivatives related to this compound.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide with high yield and purity?

  • Methodological Answer : Synthesis involves multi-step reactions, including cyclization and coupling. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction kinetics .

  • Temperature control : Sensitive steps (e.g., tetrazole ring formation) require low temperatures (0–5°C) to avoid side reactions .

  • Purification : High-performance liquid chromatography (HPLC) with a C18 column ensures >95% purity. Confirm purity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

    Step Reaction Conditions Yield
    Cyclohexanecarboxamide formationDMF, 60°C, 12h65–70%
    Tetrazole couplingDCM, 0°C, 6h50–55%

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer :

  • X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions. Requires high-quality single crystals grown via slow evaporation in methanol .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., tetrazole proton at δ 9.2–9.5 ppm) .
  • Infrared (IR) spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay standardization : Use cell lines with consistent passage numbers and culture conditions to minimize variability .
  • Orthogonal validation : Confirm enzyme inhibition (e.g., kinase assays) with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing tetrazole with carboxylate) to identify structure-activity relationships (SAR) .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

  • Methodological Answer :

  • pH stability profiling : Conduct accelerated degradation studies at pH 1–10 (37°C, 72h). Monitor via HPLC to identify degradation products .

  • Formulation : Use lyophilization with cryoprotectants (e.g., trehalose) for long-term storage. Solubilize in PEG-400 for in vivo administration .

    Condition Half-Life (h) Major Degradation Pathway
    pH 7.4 (PBS)48Hydrolysis of sulfone group
    pH 2.0 (HCl)12Amide bond cleavage

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to model binding to target proteins (e.g., cyclooxygenase-2). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability .
  • Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic interactions (e.g., tetrazole’s hydrogen bonding) at active sites .

Methodological Challenges and Solutions

Q. What experimental approaches elucidate the compound’s mechanism of action when target proteins are unknown?

  • Methodological Answer :

  • Affinity proteomics : Use immobilized compound pull-down assays with HEK293 cell lysates. Identify bound proteins via LC-MS/MS .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., NF-κB or MAPK) .

Q. How to design derivatives to improve metabolic stability without compromising activity?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute tetrazole with 1,2,4-oxadiazole to reduce susceptibility to CYP450 oxidation .
  • Prodrug approach : Introduce ester moieties at the cyclohexane carboxamide to enhance bioavailability .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting cytotoxicity data across cancer cell lines?

  • Methodological Answer :

  • Dose-response normalization : Calculate IC50 values using nonlinear regression (GraphPad Prism). Account for cell doubling times .
  • Mechanistic studies : Combine apoptosis assays (Annexin V/PI staining) with cell cycle analysis (flow cytometry) to differentiate cytostatic vs. cytotoxic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.